

Spectroscopic Characterization of Gluconolactone: A Technical Guide

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Compound of Interest

Compound Name: *Gluconolactone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize **gluconolactone**, a cyclic ester of D-gluconic acid. The guide details data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers in drug development and related scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **gluconolactone**, both ^1H and ^{13}C NMR are crucial for confirming its identity and purity.

Proton (^1H) NMR Data

^1H NMR spectroscopy of **gluconolactone** reveals distinct signals for the protons within the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment	Chemical Shift (δ) in ppm	Solvent	Frequency
H-2	4.12 - 4.14	Water	600 MHz
H-3	4.02 - 4.03	Water	600 MHz
H-4	3.76 - 3.83	Water	600 MHz
H-5	3.64 - 3.78	Water	600 MHz
H-6a, H-6b	3.64 - 3.83	Water	600 MHz

Note: The chemical shifts can vary slightly depending on the solvent and the pH of the sample.

Carbon-¹³ (¹³C) NMR Data

¹³C NMR spectroscopy provides information about the carbon skeleton of **gluconolactone**.

Carbon Assignment	Chemical Shift (δ) in ppm	Solvent	Frequency
C-1 (C=O)	181.10	H ₂ O	400 MHz
C-2	76.74	H ₂ O	400 MHz
C-3	75.32	H ₂ O	400 MHz
C-4	74.03	H ₂ O	400 MHz
C-5	73.73	H ₂ O	400 MHz
C-6	65.44	H ₂ O	400 MHz

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **gluconolactone** sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

- Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Instrument Parameters (Example for a 600 MHz Spectrometer):

- Spectrometer: Varian 600 MHz (or equivalent)[1]
- Solvent: D₂O or Water[1][2]
- Temperature: 25 °C (or as required)
- ¹H NMR:
 - Acquisition time: 2-3 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 16-64 (depending on concentration)
- ¹³C NMR:
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS, though not typically used with D₂O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **gluconolactone** shows characteristic absorption bands for its hydroxyl and lactone (cyclic ester) functional groups.

Functional Group	Vibrational Mode	Absorption Band (cm ⁻¹)
O-H (hydroxyl)	Stretching	3200 - 3600 (broad)
C=O (lactone)	Stretching	~1725
C-O (ester)	Stretching	1000 - 1300
C-H	Stretching	2850 - 3000

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond) is clean.[\[3\]](#) Record a background spectrum.
- For a solid sample, place a small amount of the **gluconolactone** powder onto the crystal to cover it.[\[3\]](#)
- For a liquid sample, place a drop of the sample on the crystal.[\[3\]](#)
- Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.[\[3\]](#)

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) is a common and convenient method.
- Spectral Range: Typically 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Analysis Type	Ionization Method	m/z Value	Observation
Molecular Weight	N/A	178.14 g/mol	Calculated Molecular Weight[1]
Exact Mass	Electrospray Ionization (ESI)	177.0399	$[M-H]^-$ ion in negative mode[4]
GC-MS	Electron Ionization (EI)	Various fragments	Fragmentation pattern provides structural information
Derivatized Sample	Electron Ionization (EI)	466.8645	Molecular weight of the tetrakis-O-(trimethylsilyl) derivative[5][6]

Experimental Protocol for Mass Spectrometry (HPLC-MS)

Sample Preparation:

- Prepare a standard solution of **gluconolactone** in a suitable solvent.
- Dilute the sample in cold acetonitrile (e.g., 1:5 dilution).[4]
- Centrifuge the sample to remove any particulates.[4]

HPLC Conditions (Example):

- System: Agilent 1290 Infinity II LC system or equivalent.[4]
- Column: Zorbax Eclipse Plus C18 column (50 x 2.1 mm, 1.8 μ m).[4]

- Column Temperature: 30°C.[4]
- Solvents:
 - A: 0.1% formic acid in water.[4]
 - B: 0.1% formic acid in acetonitrile.[4]
- Gradient: A suitable gradient to achieve separation (e.g., starting with low %B).[4]
- Injection Volume: 5 µL.[4]

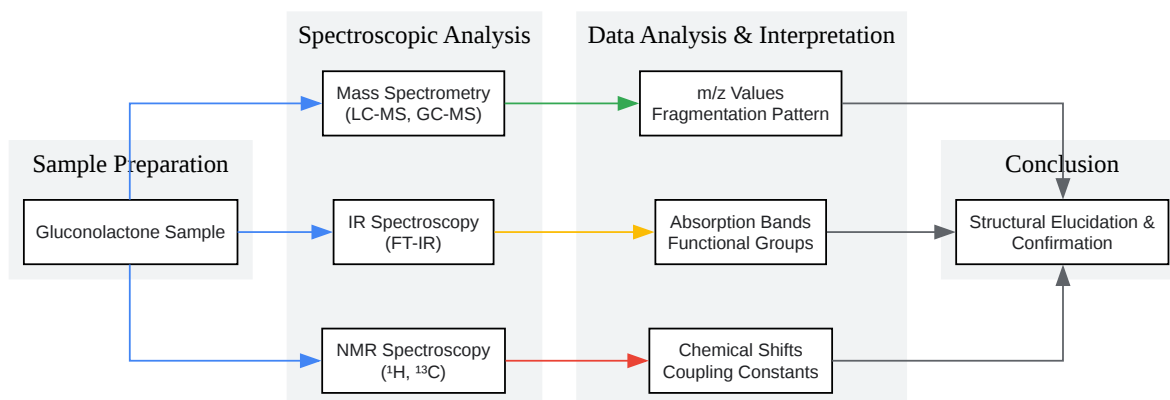
MS Conditions (Example for QTOF-MS):

- System: Agilent 6545 quadrupole time-of-flight MS or equivalent.[4]
- Ionization Mode: Negative Electrospray Ionization (ESI).[4]
- Gas Settings:
 - Sheath gas flow rate: 10 L/min.[4]
 - Sheath gas temperature: 350 °C.[4]
 - Drying gas flow rate: 12 L/min.[4]
 - Drying gas temperature: 325 °C.[4]
 - Nebulizing gas: 55 psig.[4]

Data Analysis: The acquired mass spectra are analyzed to determine the exact mass of the parent ion and any fragment ions. This data is compared to theoretical values to confirm the identity of the compound.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **gluconolactone**.

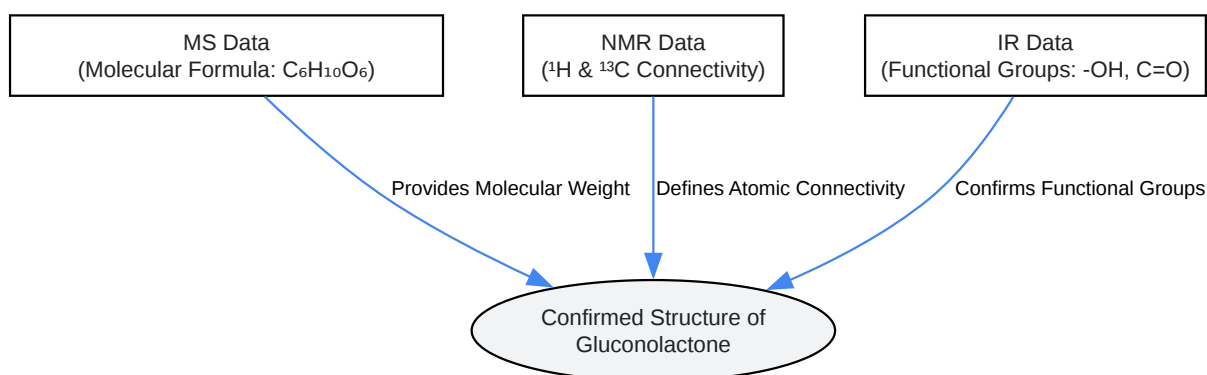


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Caption: Workflow for the spectroscopic characterization of **gluconolactone**.

Logical Relationships in Gluconolactone Analysis

The interrelation of spectroscopic data is crucial for unambiguous structure confirmation.



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Caption: Interrelation of spectroscopic data for **gluconolactone** structure elucidation.

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